3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C13H17N3S and its molecular weight is 247.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene and pyrazole derivatives, have been reported to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including binding to active sites, modulating protein function, or altering cellular pathways .
Biochemical Pathways
Related compounds such as thiophene and pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are known to exhibit a range of pharmacokinetic properties, influenced by factors such as molecular structure, solubility, and stability .
Result of Action
Related compounds have been reported to exhibit a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
The action of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as kinases and receptors can modulate signaling pathways, leading to potential therapeutic effects . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or receptors, altering their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . Additionally, it influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions . For example, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses. These molecular interactions are critical for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its distribution to various tissues . The compound’s localization and accumulation in specific tissues are important for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
Properties
IUPAC Name |
3-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-11(8-14-5-1)9-16-6-3-13(15-16)12-4-7-17-10-12/h3-4,6-7,10-11,14H,1-2,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWYFRBQVHIEAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.